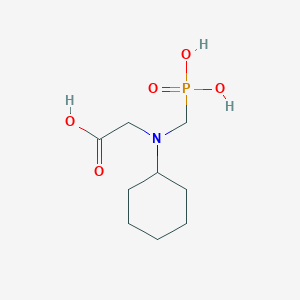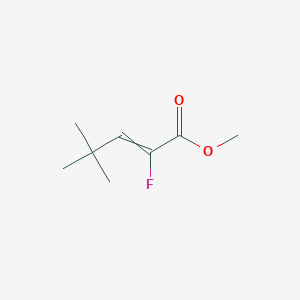![molecular formula C9H12 B14320145 Spiro[4.4]nona-2,7-diene CAS No. 111769-82-5](/img/structure/B14320145.png)
Spiro[4.4]nona-2,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.4]nona-2,7-diene is a unique organic compound characterized by its spirocyclic structure, where two cyclohexane rings are connected through a single carbon atom. This compound is notable for its rigidity and the presence of conjugated double bonds, which contribute to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.4]nona-2,7-diene typically involves the reaction of dialkoxydichlorosilanes with isoprene and magnesium in tetrahydrofuran (THF). This reaction yields the desired spiro compound through a double annelation process . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Reagents: Dialkoxydichlorosilanes, isoprene, magnesium
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of diketones such as spiro[4.4]nona-2,7-dione.
Reduction: Formation of spiro[4.4]nonane derivatives.
Substitution: Formation of various substituted spiro compounds depending on the reagents used.
Applications De Recherche Scientifique
Spiro[4.4]nona-2,7-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its rigid structure.
Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical properties.
Mécanisme D'action
The mechanism of action of spiro[4.4]nona-2,7-diene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, forming new bonds with electrophiles.
Nucleophilic Substitution: The spirocyclic structure can participate in nucleophilic substitution reactions, introducing new functional groups.
Comparaison Avec Des Composés Similaires
- Spiro[4.4]nona-1,6-diene
- Spiro[4.4]nona-3,8-diene-2,7-dione
- Spiro[4.5]deca-2,7-diene-1,6-dione
Comparison: Spiro[4.4]nona-2,7-diene is unique due to its specific spirocyclic structure and the position of its double bonds. Compared to spiro[4.4]nona-1,6-diene, it has different reactivity and stability due to the location of the double bonds. Spiro[4.4]nona-3,8-diene-2,7-dione, on the other hand, has additional functional groups that alter its chemical behavior .
Propriétés
Numéro CAS |
111769-82-5 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
spiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-4H,5-8H2 |
Clé InChI |
YILVGKATEXTLMW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC12CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
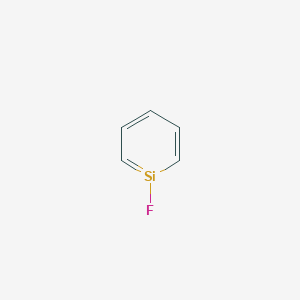
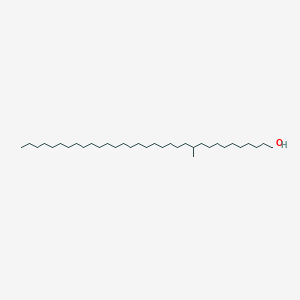
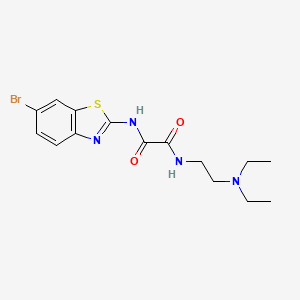
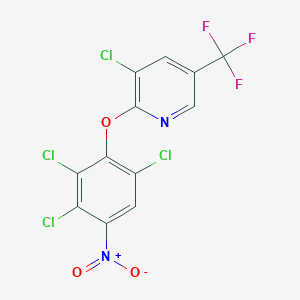
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
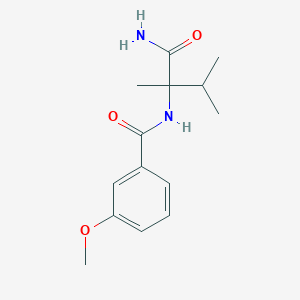
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)


